BWX 46 Ki and Y5 Selectivity vs. NPY and [Leu31,Pro34]NPY
BWX 46 demonstrates high affinity and exceptional selectivity for the Y5 receptor. Its binding affinity for Y5 (Ki = 0.85 nM) is comparable to the endogenous ligand NPY (Ki = 0.7 nM for Y5) [1]. However, unlike NPY, which is non-selective, BWX 46 exhibits 49-fold lower affinity for Y1, >3,500-fold lower affinity for Y2, and 288-fold lower affinity for Y4 . Furthermore, when compared to the Y1/Y5 dual agonist [Leu31,Pro34]NPY, which binds potently to both Y1 (Ki = 0.11-0.39 nM) and Y5 (Ki = 0.17 nM), BWX 46's profile is uniquely Y5-selective .
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Y5: 0.85 nM; Y1: 42 nM; Y2: 3015 nM; Y4: 245 nM |
| Comparator Or Baseline | NPY: Y5: ~0.7 nM; [Leu31,Pro34]NPY: Y5: 0.17 nM, Y1: 0.11-0.39 nM |
| Quantified Difference | BWX 46 is ~49-fold selective for Y5 over Y1, >3,500-fold over Y2, and 288-fold over Y4. NPY is non-selective. [Leu31,Pro34]NPY is a potent dual agonist for Y1 and Y5. |
| Conditions | Radioligand binding assays using human cloned NPY receptors expressed in cell lines (e.g., COS-7 or CHO cells). |
Why This Matters
This level of Y5 receptor selectivity is critical for experiments designed to attribute functional outcomes specifically to Y5 activation, eliminating confounding signals from Y1, Y2, or Y4 receptors.
- [1] BindingDB. (n.d.). Ki Summary for NPY at Neuropeptide Y receptor type 5. Entry ID 50039613. View Source
